molecular formula C23H15N3OS B2971096 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide CAS No. 896679-51-9

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide

Cat. No.: B2971096
CAS No.: 896679-51-9
M. Wt: 381.45
InChI Key: AUOQAEAAXXUMFJ-UHFFFAOYSA-N
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Description

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide is a synthetic organic compound featuring a thiazolo[5,4-b]pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in pharmaceutical research, particularly in the development of targeted cancer therapies. Its proposed primary mechanism of action is the inhibition of key signaling kinases. Molecular docking studies of highly analogous compounds suggest that the N-heterocyclic core can fit effectively into the ATP-binding pocket of kinases, such as Phosphoinositide 3-Kinase (PI3K), forming critical hydrogen bond interactions with residues in the hinge region . The naphthamide substituent is designed to enhance these interactions, potentially contributing to potent inhibitory activity. Research on structurally similar molecules has demonstrated that this class of compounds can exhibit potent antiproliferative effects against various human cancer cell lines, inducing apoptosis and impairing cellular metabolism . The compound serves as a key intermediate for synthesizing more complex bioactive molecules and is also investigated for its potential in anti-inflammatory applications due to its ability to interfere with specific immune response pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3OS/c27-21(19-11-4-7-15-6-1-2-10-18(15)19)25-17-9-3-8-16(14-17)22-26-20-12-5-13-24-23(20)28-22/h1-14H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOQAEAAXXUMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs
Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Structural Differences
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo[5,4-b]pyridine 1-Naphthamide, phenyl Not reported Reference compound
5-bromo-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide Oxazolo[4,5-b]pyridine 1-Naphthamide, bromine, phenyl 444.28 S → O substitution; bromine addition
N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide Thiazole Acrylamide, pyridine Not reported Acrylamide vs. naphthamide; branched chain
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl) Thiazole Ethoxybenzofuran Not reported Benzofuran-ethoxy vs. naphthamide

Key Observations :

  • Substituent Effects: The 1-naphthamide group in the target compound and its oxazolo analog contrasts with the acrylamide in the CDK7 inhibitor , which may enable covalent binding.
  • Aromatic Systems : Ethoxybenzofuran in ’s analog suggests that fused aromatic systems beyond naphthalene (e.g., benzofuran) can modulate target engagement .

Key Insights :

  • Pharmacoperone Activity : The target compound’s thiazolo-pyridine core likely stabilizes interactions with misfolded V2 receptors, while the naphthamide may enhance solubility or binding .
  • Kinase Inhibition : The acrylamide-containing analog () highlights divergent applications, where reactive groups enable covalent inhibition of CDK7, a cancer target .
  • Uncertainty in Oxazolo Analog : Despite structural similarity to the target compound, the oxazolo derivative’s biological profile remains uncharacterized in the provided evidence .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Thiazole’s sulfur atom may confer higher logP compared to oxazole, improving membrane permeability but risking metabolic instability .
  • Solubility : The oxazolo analog’s bromine substitution could reduce aqueous solubility, whereas the naphthamide’s planar structure might increase crystallinity .

Patent and Therapeutic Development Status

  • Target Compound : Early-stage HTS hit for protein-misfolding disorders .
  • CDK7 Inhibitor : Patented for cancer therapy, indicating advanced preclinical development .
  • Oxazolo Analog : Listed in chemical databases (e.g., ChemicalBook) but lacks disclosed activity data .

Biological Activity

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

Molecular Formula: C19H15N3S
Molecular Weight: 321.41 g/mol
IUPAC Name: this compound

The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and a naphthamide structure, which contributes to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • PI3K Inhibition: Thiazolo[5,4-b]pyridine derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), a crucial pathway in cancer cell proliferation. A related compound demonstrated an IC50 value of 3.6 nM against PI3Kα, highlighting the potential of thiazolo derivatives in cancer therapy .
  • Anti-inflammatory Activity: Compounds with similar structures have also exhibited anti-inflammatory properties. For instance, studies have shown that certain thiazolo derivatives can modulate inflammatory pathways, suggesting therapeutic potential in autoimmune diseases .
  • Anticancer Properties: The cytotoxic effects of thiazolo[5,4-b]pyridine derivatives have been evaluated against various cancer cell lines, with some compounds demonstrating selective toxicity towards tumor cells while sparing normal cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Sulfonamide Functionality: The presence of sulfonamide groups has been identified as critical for enhancing PI3K inhibitory activity. Variations in substituents on the thiazole ring significantly affect potency .
  • Hydrophobic Interactions: The incorporation of hydrophobic substituents appears to improve the binding affinity of these compounds to their biological targets .

Comparative Biological Activity

The following table summarizes the biological activities and IC50 values of related thiazolo[5,4-b]pyridine compounds:

CompoundBiological ActivityIC50 (nM)
Compound API3K Inhibition3.6
Compound BAnti-inflammatory25
Compound CAnticancer (HL-60)15

Case Studies

  • Study on PI3K Inhibitors: A study evaluated a series of thiazolo[5,4-b]pyridine derivatives for their PI3K inhibitory effects. The results indicated that modifications to the phenyl and naphthamide portions significantly influenced their efficacy .
  • Anti-inflammatory Effects: Research demonstrated that specific thiazolo derivatives could reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

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